3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
CAS No.: 2034433-91-3
Cat. No.: VC7171382
Molecular Formula: C20H17N3OS
Molecular Weight: 347.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034433-91-3 |
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Molecular Formula | C20H17N3OS |
Molecular Weight | 347.44 |
IUPAC Name | 3-(4-cyanophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Standard InChI | InChI=1S/C20H17N3OS/c21-13-16-7-5-15(6-8-16)9-10-19(24)23-14-17-3-1-11-22-20(17)18-4-2-12-25-18/h1-8,11-12H,9-10,14H2,(H,23,24) |
Standard InChI Key | GCJZYZJWDDWFCL-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)CCC3=CC=C(C=C3)C#N |
Introduction
The compound 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic organic molecule featuring a cyanophenyl group, a thiophene-substituted pyridine core, and a propanamide moiety. This compound belongs to the class of amides and is of interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Below is a detailed exploration of its characteristics, synthesis, and applications.
Molecular Formula and Features
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Molecular Formula: C18H15N3OS
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Key Functional Groups:
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Cyanophenyl group (-C≡N)
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Thiophene ring (aromatic sulfur-containing heterocycle)
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Pyridine ring (aromatic nitrogen-containing heterocycle)
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Amide group (-CONH)
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Structural Importance
The combination of aromaticity, electron-withdrawing cyanide functionality, and heterocyclic substituents contributes to the compound's unique chemical reactivity and potential for biological interactions.
General Synthetic Strategy
The synthesis of 3-(4-cyanophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves:
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Formation of the Cyanophenyl Intermediate: Starting with commercially available 4-cyanobenzaldehyde or related derivatives.
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Thiophene-Pyridine Coupling: The thiophene-substituted pyridine core is synthesized using cross-coupling reactions such as Suzuki or Heck coupling.
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Amide Bond Formation: The final step involves coupling the cyanophenyl intermediate with the thiophene-pyridine derivative through amidation reactions using reagents like carbodiimides (e.g., DCC or EDC).
Reaction Conditions
The synthesis often requires:
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Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
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Catalysts: Palladium-based catalysts for cross-coupling steps.
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Mild to moderate temperatures (50–100°C) to ensure reaction specificity.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identifies aromatic protons in cyanophenyl, pyridine, and thiophene rings.
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-NMR: Confirms the presence of carbon atoms in cyanide, amide, and aromatic groups.
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Infrared Spectroscopy (IR):
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Key peaks include:
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C≡N stretch (~2210 cm)
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Amide C=O stretch (~1650 cm)
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Aromatic C-H stretches (~3100 cm).
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Crystallography
Single-crystal X-ray diffraction may be employed to determine the precise three-dimensional arrangement of atoms.
Anti-inflammatory Activity
Preliminary studies suggest that compounds with similar structures exhibit potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation pathways.
Anticancer Potential
The thiophene-pyridine framework has been associated with cytotoxic effects against various cancer cell lines, particularly breast tumor cells, due to its ability to interact with DNA or inhibit key enzymes.
Future Directions
Further studies are needed to:
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Optimize the synthesis for higher yields and purity.
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Conduct in-depth biological evaluations to confirm therapeutic potential.
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Explore structure-activity relationships (SAR) by modifying substituents on the cyanophenyl or thiophene-pyridine rings.
This compound represents a promising scaffold for drug discovery efforts targeting inflammation, cancer, and microbial infections.
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